molecular formula C4H4N2O3S B15052633 2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid

Cat. No.: B15052633
M. Wt: 160.15 g/mol
InChI Key: ZXWOWIXKGGDVOS-UHFFFAOYSA-N
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Description

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of thiourea with chloroacetic acid in an ethanol solution. This reaction typically occurs in a 1:1 molar ratio and under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches have been employed to improve selectivity, product yield, and pharmacokinetic activity .

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different thiazolidine derivatives, while substitution reactions can produce a variety of substituted thiazolidine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its ability to participate in various chemical reactions and its diverse pharmacological properties make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C4H4N2O3S

Molecular Weight

160.15 g/mol

IUPAC Name

2-imino-4-oxo-1,3-thiazolidine-5-carboxylic acid

InChI

InChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7)

InChI Key

ZXWOWIXKGGDVOS-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=N)S1)C(=O)O

Origin of Product

United States

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